Lipophilicity Tuning: Methyl vs. Ethyl Ester XLogP3 Comparison for Optimized CNS Drug-Likeness
The target methyl ester possesses a calculated XLogP3 of 2.8, positioning it lower in lipophilicity compared to the 3.2 value for its ethyl ester analog. This difference makes the methyl ester more aligned with the optimal lipophilicity range for CNS drug candidates. A lower XLogP3 reduces the risk of high tissue binding and poor solubility often associated with higher alkyl esters. [1], [2], [3]
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = -0.4 (12.5% lower for the target compound) |
| Conditions | Computed value from PubChem (XLogP3 3.0 algorithm), 2021.05.07 release |
Why This Matters
For procurement decisions in CNS drug discovery programs, the lower lipophilicity of the methyl ester is a critical parameter for improving drug-likeness and aqueous solubility profiles compared to its ethyl ester analog.
- [1] PubChem Compound Summary for CID 71627094, Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. View Source
- [2] PubChem Compound Summary for CID 71720961, Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. View Source
- [3] T. Wager, et al., 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery,' ACS Chem. Neurosci., 2016. View Source
